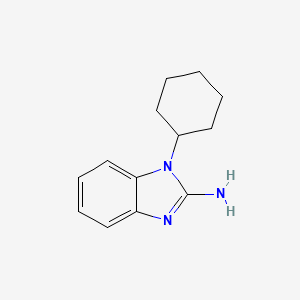

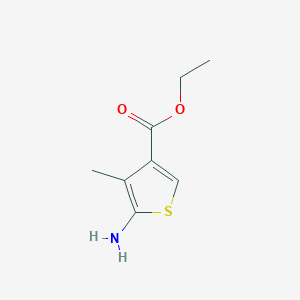

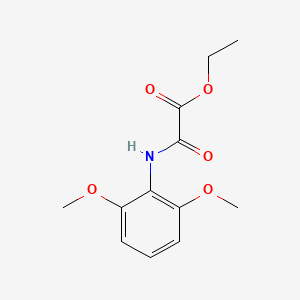

N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives, such as “N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide”, often involves the Jacobsen cyclization of thioamide . This reaction is typically carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes can yield conjugated products .Molecular Structure Analysis

Thiazole, a key component of “N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide”, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including “N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide”, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole, a component of “N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Characterization

The compound N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide falls into a class of compounds that have been explored for their chemical synthesis and structural characterization. For example, studies have synthesized similar thiazole derivatives and characterized them using X-ray diffraction, highlighting the methodologies for preparing such compounds and detailing their molecular structures (Vasu et al., 2004). These foundational studies provide a basis for understanding the chemical behavior and potential applications of N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide.

Antimicrobial and Antiviral Activities

Research into thiazole derivatives has demonstrated their potential in antimicrobial and antiviral applications. Compounds structurally related to N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide have been synthesized and tested for their effectiveness against various microbial strains and viruses. For instance, thiazole derivatives have been evaluated for their antiviral activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, indicating their broad-spectrum antiviral potential (Srivastava et al., 1977). This suggests that N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide may also possess similar antimicrobial and antiviral properties.

Anticancer Activity

Several thiazole compounds have shown significant anticancer activity in preclinical studies. The synthesis and evaluation of thiazole derivatives have led to the discovery of molecules with potent activity against various cancer cell lines. For example, studies on thiazole-based compounds have identified them as promising candidates for anticancer therapy due to their ability to inhibit key pathways involved in tumor growth and proliferation (Atta & Abdel‐Latif, 2021). This implies the potential of N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide in cancer research and therapy.

Enzyme Inhibition and Molecular Targeting

The structural features of thiazole derivatives make them excellent candidates for enzyme inhibition and molecular targeting, leading to therapeutic applications in diseases like cancer and inflammatory conditions. For instance, certain thiazole compounds have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR), a critical target in cancer therapy (Kiselyov et al., 2006). This highlights the potential of N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide in targeting specific molecular pathways for therapeutic intervention.

Direcciones Futuras

Future research could focus on exploring the potential biological activities of “N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide”. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, “N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” may also possess similar properties, which could be explored in future studies.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in a way that modulates their function, leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

The compound’s physical and chemical properties, such as its melting point (210-215 °c, decomposes) and predicted boiling point (3893±350 °C), suggest that it may have good bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, suggesting that the compound may have similar effects .

Propiedades

IUPAC Name |

2-[(4-methylphenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)18(25)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXXVBOSEBKCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

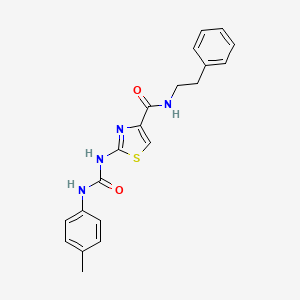

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)

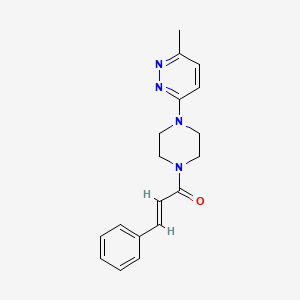

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2796184.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)

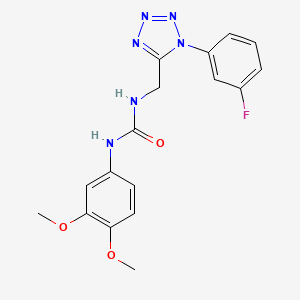

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2796192.png)